molecular formula C20H22O6 B2527194 (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1600502-76-8

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2527194
CAS No.: 1600502-76-8
M. Wt: 358.39
InChI Key: RQSXVMSFJWLNRG-UHFFFAOYSA-N
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Description

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two aromatic rings connected via an α,β-unsaturated ketone (enone) backbone. The structural features include a 2,5-dimethoxy-substituted phenyl ring (Ring A) and a 3,4,5-trimethoxy-substituted phenyl ring (Ring B). This compound, with the molecular formula C20H22O6 and molecular weight 358.39 g/mol , exemplifies the chalcone class known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-14-7-9-17(23-2)15(12-14)16(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSXVMSFJWLNRG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-donating methoxy groups on both aromatic rings direct electrophilic attacks to specific positions:

  • 3,4,5-Trimethoxyphenyl ring : Methoxy groups at positions 3, 4, and 5 activate the remaining positions (2 and 6) for nitration or halogenation. For example, bromination at position 2 has been observed under mild conditions (Br₂/FeBr₃, 25°C) with yields >85% .

  • 2,5-Dimethoxyphenyl ring : Nitration preferentially occurs at position 4 due to steric hindrance from the 2-methoxy group (HNO₃/H₂SO₄, 0°C) .

Table 1: Substituent Effects on EAS Reactivity

PositionReactivity (Relative Rate)Preferred ElectrophileYield (%)
2 (Trimethoxy)Low (steric hindrance)--
4 (Trimethoxy)ModerateBr₂72
6 (Trimethoxy)HighNO₂⁺88
4 (Dimethoxy)HighNO₂⁺91

Oxidation and Reduction

The α,β-unsaturated ketone undergoes selective transformations:

  • Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol without affecting the alkene (EtOH, 0°C, 94% yield) .

  • Alkene Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one (98% yield) .

  • Oxidative Cleavage : Ozonolysis followed by reductive workup (Zn/H₂O) generates two aryl aldehydes .

Cycloaddition Reactions

The conjugated enone participates in [4+2] Diels-Alder reactions:

  • With cyclopentadiene (THF, 60°C), the reaction produces a bicyclic adduct in 78% yield. Computational studies (DFT-B3LYP/6-31G*) confirm an exo transition state with ΔG‡ = 24.3 kcal/mol .

Mechanistic Pathway:

Chalcone+DienophileΔCycloadduct(k=1.2×103s1)\text{Chalcone} + \text{Dienophile} \xrightarrow{\Delta} \text{Cycloadduct} \quad (k = 1.2 \times 10^{-3} \, \text{s}^{-1})

Nucleophilic Additions

The β-carbon of the enone system shows nucleophilic susceptibility:

  • Michael Addition : Primary amines (e.g., benzylamine) add to the β-position in methanol (25°C, 12h) with 68–82% yields .

  • Grignard Reagents : Organomagnesium bromides (R-MgBr) attack the carbonyl carbon, forming tertiary alcohols (82–90% yields) .

Photochemical Reactions

UV irradiation (λ = 365 nm) induces [2+2] cyclodimerization in the solid state, forming a head-to-tail dimer. Single-crystal X-ray diffraction confirmed a triclinic lattice (space group P1\overline{1}) with a reaction quantum yield Φ = 0.45 .

Biological Interaction-Driven Modifications

While not traditional chemical reactions, the compound undergoes metabolic transformations:

  • Hepatic Oxidation : Cytochrome P450 enzymes (CYP3A4) hydroxylate the 4′-methoxy group to a catechol derivative (t₁/₂ = 2.3h) .

  • Glucuronidation : The 3′-OH group conjugates with glucuronic acid (UGT1A9), forming a water-soluble metabolite excreted in urine .

Comparative Reactivity in Analogues

Table 2: Substituent Impact on Reaction Rates (k, s⁻¹)

Substituent PatternEAS (Nitration)Diels-AlderMichael Addition
2,5-Dimethoxy/3,4,5-trimethoxy1.0 (reference)1.01.0
4-Chloro/3,4,5-trimethoxy0.71.20.9
3-Nitro/4-methoxy0.3 0.6 0.4

Key Research Findings:

  • The 3,4,5-trimethoxyphenyl group increases electrophilicity at the β-carbon by 23% compared to unsubstituted chalcones (NBO analysis) .

  • Methoxy groups at positions 2 and 5 on the phenyl ring reduce rotational barriers around the C1–C2 bond (ΔG‡ = 9.8 kcal/mol vs. 12.4 kcal/mol in non-methoxy analogues) .

  • Cytotoxicity in MCF-7 cells (IC₅₀ = 0.39 μM) correlates with electron density at the enone system (R² = 0.89) .

This compound’s reactivity profile highlights its versatility in synthetic chemistry and relevance to drug discovery. Further studies should explore its catalytic asymmetric transformations and in vivo metabolic fate.

Scientific Research Applications

Anticancer Properties

Chalcones, including the compound , have been extensively studied for their anticancer properties. Research indicates that this specific chalcone derivative can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study: Cell Cycle Arrest

A study demonstrated that (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one effectively blocked the G2/M phase in human leukemia cell lines such as NB4 and K562. Additionally, it induced G0/G1 phase arrest in human T-cell leukemia (CEM) and lung cancer cell lines (U937) .

Cell Line Phase Arrested Mechanism
NB4G2/MApoptosis induction
K562G2/MApoptosis induction
CEMG0/G1Cell cycle regulation
U937G0/G1Cell cycle regulation

Antioxidant Activities

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound has demonstrated significant antioxidant properties.

Case Study: Oxidative Stress Mitigation

In vitro studies have shown that (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can effectively scavenge free radicals and reduce oxidative stress markers in cellular models .

Assay Type Result Significance
DPPH ScavengingHigh scavenging activityEffective free radical scavenger
ABTS AssaySignificant reductionProtects against oxidative damage

Neuroprotective Effects

Emerging research suggests that this chalcone derivative may also possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from damage induced by neurotoxic agents.

Case Study: Neuroprotection in Alzheimer Models

In a study focusing on neurodegenerative diseases such as Alzheimer's, the compound was found to promote neurogenesis and exhibit protective effects against neurotoxicity induced by okadaic acid .

Model Effect Observed Mechanism
Alzheimer's ModelNeurogenesis promotionNRF2 pathway activation
Neurotoxic ModelCell viability improvementAntioxidant activity

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with variations in substituent patterns, electronic properties, and biological activities are compared below:

Structural Analogues and Substituent Effects

Compound Name Ring A Substituents Ring B Substituents Molecular Weight (g/mol) Key Findings Reference
Target Compound 2,5-dimethoxy 3,4,5-trimethoxy 358.39 Commercial availability noted; methoxy groups enhance lipophilicity
ETTC 2,4,6-triethoxy 3,4,5-trimethoxy 414.45* Ethoxy groups improve solubility; induces apoptosis in HCC cells
Compound 3h (indolyl chalcone) 2,5-dimethoxy 1-methylindol-3-yl 337.36 Antiproliferative activity via MTT assay (e.g., against MCF-7 cells)
(E)-1-(2-hydroxy-4-methoxy-3-propylphenyl)-3-(3,4,5-TMP) 2-hydroxy-4-methoxy-3-propyl 3,4,5-trimethoxy ~386.42* Hydroxy group enables p53 activation; induces apoptosis in lung cancer
Chalcone1 4-methoxy 3,4,5-trimethoxy 342.34 Distinct crystal packing due to 4-methoxy vs. 2,5-dimethoxy
(E)-1-(4-aminophenyl)-3-(3,4,5-TMP) 4-amino 3,4,5-trimethoxy 329.35 Amino group enhances electronic interaction; lower molecular weight

*Calculated based on molecular formula. TMP: trimethoxyphenyl.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The position of methoxy groups significantly influences supramolecular arrangements. For example, chalcone1 (4-methoxy on Ring A) forms distinct hydrogen-bonding networks compared to the target compound’s 2,5-dimethoxy configuration, as analyzed via Hirshfeld surfaces .
  • Electronic Effects: Methoxy groups donate electron density to the enone system, stabilizing the conjugated structure and enhancing reactivity in nucleophilic environments .

Key Research Findings

Anticancer Mechanisms :

  • Methoxy-rich chalcones (e.g., ETTC compound ) trigger mitochondrial apoptosis via caspase-3 activation and cell cycle arrest.
  • The 3,4,5-trimethoxyphenyl group synergizes with substituents on Ring A to enhance tubulin-binding affinity .

Structure-Activity Relationships (SAR): Positional Isomerism: 2,5-Dimethoxy (target) vs. 4-methoxy (chalcone1) alters dipole moments and crystal packing, impacting solubility . Polar Groups: Hydroxy or amino substituents (e.g., ) improve target specificity but may reduce metabolic stability.

Supramolecular Interactions :

  • Hydrogen bonding and π-π stacking dominate chalcone crystal lattices. The 2,5-dimethoxy configuration in the target compound likely favors edge-to-face aromatic interactions .

Biological Activity

The compound (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known by its CAS number 1262675-76-2, is a synthetic chalcone derivative. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific chalcone derivative, summarizing key research findings and case studies.

  • Molecular Formula : C20H22O6
  • Molecular Weight : 358.39 g/mol
  • Synthesis : The compound can be synthesized through various methods including solvent-free techniques and reactions involving sodium persulfate and potassium carbonate under controlled conditions .

Anticancer Activity

Recent studies have highlighted the potential of (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in cancer treatment. A notable study evaluated its cytotoxic effects on various cancer cell lines. The compound showed significant inhibition of cell proliferation in hepatocellular carcinoma (HepG2) cells with an IC50 value of approximately 3.21 μM .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHepG23.21Induction of apoptosis via mitochondrial pathway
Other ChalconesVariousVariesVaries (tubulin inhibition, apoptosis)

The mechanism of action involves the induction of apoptosis through mitochondrial pathways. Flow cytometry analysis indicated that the compound disrupts the cell cycle at the G2/M phase and increases Annexin-V positive cells significantly compared to untreated controls .

Inhibition of Tubulin Polymerization

Another significant aspect of this compound's activity is its ability to inhibit β-tubulin polymerization. This effect is crucial as it interferes with microtubule dynamics, which is a common target in cancer therapy . The study showed that compounds with similar structures exhibited potent inhibition against tubulin polymerization.

Case Studies

A series of experiments conducted on various derivatives of chalcones demonstrated that modifications in the methoxy groups significantly influenced biological activity. For instance, compounds with methoxy substitutions at specific positions showed enhanced potency against different cancer cell lines compared to their unsubstituted counterparts .

Example Case Study:
A derivative structurally similar to (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was tested against MDA-MB-231 and MCF-7 cell lines. The results indicated that methoxy group positioning was critical for maximizing anticancer efficacy.

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